1,5-Dibromo-3-methylpentane
Overview
Description
1,5-Dibromo-3-methylpentane is a chemical compound with the molecular formula C6H12Br2 . It is used as a chemical reagent and pharmaceutical intermediate . The compound is stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of 1,5-Dibromo-3-methylpentane can be achieved through various methods. One such method involves the use of sodium sulfide nonahydrate, which is heated at 170°C for 7 hours . Another method involves the use of carbon tetrabromide and triphenylphosphine in dichloromethane at 0°C for 1 hour .Molecular Structure Analysis
The molecular structure of 1,5-Dibromo-3-methylpentane is represented by the InChI code1S/C6H12Br2/c1-6(2-4-7)3-5-8/h6H,2-5H2,1H3
. The compound has a molecular weight of 243.97 . Physical And Chemical Properties Analysis
1,5-Dibromo-3-methylpentane is a liquid with a density of 1.6±0.1 g/cm3 . It has a boiling point of 232.5±8.0 °C at 760 mmHg . The compound has a vapour pressure of 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 45.0±3.0 kJ/mol . The flash point is 101.3±17.7 °C .Scientific Research Applications
Chemical Transformations and Catalysis
1,5-Dibromo-3-methylpentane plays a role in various chemical transformations. A study highlighted the reactions of similar compounds like 3-methylpentane over a platinum black catalyst, demonstrating applications in dehydrogenation, cyclization, and isomerization reactions, which are crucial in chemical synthesis (Paâl, Dobrovolszky, & Tétényi, 1976).
Precursor for Heterocyclic Compounds
1,5-Dibromo-3-methylpentane serves as a precursor in the preparation of heteracyclohexanes. This is significant for the synthesis of liquid crystalline derivatives, showcasing its importance in materials science and engineering (Ringstrand et al., 2011).
Electrochemical Studies
The electrochemical reduction of 1,5-Dibromo-3-methylpentane and similar compounds has been studied, revealing the potential for producing various hydrocarbon products. This research has implications in fields like organic electrochemistry and material science (Pritts & Peters, 1994).
CO2 Capture and Absorption
A study on carbon dioxide absorption using derivatives of 1,5-Dibromo-3-methylpentane, like 1,5-diamino-2-methylpentane, in aqueous solutions, shows its potential application in CO2 capture technologies. This is crucial for environmental engineering and greenhouse gas control (Azhgan, Farsi, & Eslamloueyan, 2016).
Synthesis of Organic Compounds
1,5-Dibromo-3-methylpentane can be involved in the synthesis of various organic compounds. For example, a study discussed the reaction of 3-hydroxy-3-methylpentane-1,5-dioic acid, a related compound, in the synthesis of mevalonolactone, highlighting its application in organic synthesis and pharmaceuticals (Lewer & MacMillan, 1983).
Materials Science
The compound has been studied for its role in the synthesis of polyureas and other polymer materials. Research on polyureas formed from derivatives of 1,5-Dibromo-3-methylpentane emphasizes its significance in the development of new materials (Coleman et al., 1997).
Safety And Hazards
The compound is classified as a skin irritant and can cause serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .
properties
IUPAC Name |
1,5-dibromo-3-methylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c1-6(2-4-7)3-5-8/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPZWUMQKMLLHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196226 | |
Record name | 1,5-Dibromo-3-methylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-3-methylpentane | |
CAS RN |
4457-72-1 | |
Record name | 1,5-Dibromo-3-methylpentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4457-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dibromo-3-methylpentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004457721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4457-72-1 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27967 | |
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Record name | 1,5-Dibromo-3-methylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dibromo-3-methylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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